5-Chlorothiazolo[5,4-b]pyridine
Overview
Description
5-Chlorothiazolo[5,4-b]pyridine is a chemical compound with the empirical formula C6H3ClN2S . It has a molecular weight of 170.62 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Physical And Chemical Properties Analysis
5-Chlorothiazolo[5,4-b]pyridine is a solid . It has a molecular weight of 170.62 . The compound’s storage temperature is 28 C .Scientific Research Applications
Synthesis of Novel Compounds
5-Chlorothiazolo[5,4-b]pyridine is used in the synthesis of various novel compounds. Liu et al. (2005) demonstrated its use in a single-step synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines, which are intermediates for bivalent thiazolopyrimidines (Liu, Patch, Schubert, & Player, 2005). Similarly, Martínez-Merino et al. (1994) prepared new series of ethyl 5-substituted 2,3-dihydro-3-oxoisothiazolo[5,4-b] pyridine-2-acetate (Martínez-Merino, Gil, González, Zabalza, Navarro, & Manu, 1994).
Pharmaceutical and Therapeutic Applications
5-Chlorothiazolo[5,4-b]pyridine derivatives have been studied for their potential pharmaceutical and therapeutic applications. For instance, Abouzied et al. (2022) reported on pyridine, 1,3,4-thiadiazole, and 1,3-thiazole derivatives showing various biological activities, including anticancer activity (Abouzied et al., 2022). Additionally, Xia et al. (2020) identified novel thiazolo[5,4-b]pyridine derivatives as potent phosphoinositide 3-kinase inhibitors, highlighting their potential in cancer treatment (Xia, Zhang, Zhang, Lin, Zhang, Tian, Dong, & Xu, 2020).
Antimicrobial Activity
Research has also explored the antimicrobial properties of compounds derived from 5-Chlorothiazolo[5,4-b]pyridine. Ghoneim et al. (2021) synthesized new thiazolo[4,5-d]pyrimidine and thiazolo[4,5-b]pyridine derivatives, which exhibited high antimicrobial activity (Ghoneim, Zafar, & El-Farargy, 2021). Poręba et al. (2015) developed novel sulfonamide isoxazolo[5,4-b]pyridines with antibacterial activity against specific bacterial strains (Poręba, Pawlik, Rembacz, Kurowska, Matuszyk, & Długosz, 2015).
Electrochromic Properties
Ming et al. (2015) explored thiadiazolo[3,4-c]pyridine, an analog of 5-Chlorothiazolo[5,4-b]pyridine, as a novel electron acceptor for developing fast-switching green donor-acceptor-type electrochromic polymer with a low bandgap, highlighting its potential in electrochromic applications (Ming, Zhen, Lin, Zhao, Xu, & Lu, 2015).
Safety And Hazards
properties
IUPAC Name |
5-chloro-[1,3]thiazolo[5,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-5-2-1-4-6(9-5)10-3-8-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUDBJZBIPNZOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CS2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorothiazolo[5,4-b]pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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